S-Ethyl (3-hydroxypropyl)propylthiocarbamate

Environmental Fate ADMET Prediction Xenobiotic Metabolism

S-Ethyl (3-hydroxypropyl)propylthiocarbamate (CAS 65109-70-8) is a synthetic organosulfur compound belonging to the thiocarbamate class. It is characterized by a molecular formula of C9H19NO2S and a molecular weight of 205.32 g/mol.

Molecular Formula C9H19NO2S
Molecular Weight 205.32 g/mol
CAS No. 65109-70-8
Cat. No. B1530810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Ethyl (3-hydroxypropyl)propylthiocarbamate
CAS65109-70-8
Molecular FormulaC9H19NO2S
Molecular Weight205.32 g/mol
Structural Identifiers
SMILESCCCN(CCCO)C(=O)SCC
InChIInChI=1S/C9H19NO2S/c1-3-6-10(7-5-8-11)9(12)13-4-2/h11H,3-8H2,1-2H3
InChIKeyPOBUMQLICBZJDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-Ethyl (3-hydroxypropyl)propylthiocarbamate (CAS 65109-70-8): Sourcing a Critical Thiocarbamate Metabolite for Herbicide and Xenobiotic Research


S-Ethyl (3-hydroxypropyl)propylthiocarbamate (CAS 65109-70-8) is a synthetic organosulfur compound belonging to the thiocarbamate class. It is characterized by a molecular formula of C9H19NO2S and a molecular weight of 205.32 g/mol . Unlike its widely used parent thiocarbamate herbicides, this compound is primarily recognized as a hydroxylated metabolite of EPTC (S-ethyl dipropylthiocarbamate) . This metabolic origin is crucial for its primary application in environmental fate studies and metabolism research, distinguishing it from active agricultural chemicals [1].

Why Procurement Teams Cannot Simply Substitute S-Ethyl (3-hydroxypropyl)propylthiocarbamate with a Generic Thiocarbamate or Parent Compound


Substituting S-Ethyl (3-hydroxypropyl)propylthiocarbamate with a generic thiocarbamate or its parent herbicide, EPTC, is scientifically invalid for research purposes. This compound is a specific hydroxylated metabolite of EPTC, and its presence is often required as an analytical standard to accurately track environmental degradation pathways or to confirm the activity of specific metabolic enzymes [1]. Using the parent compound (EPTC) or a different analog would not serve this purpose, as the hydroxyl group on the propyl chain fundamentally alters its physicochemical properties, such as its LogP (predicted cLogP of 1.8235) [2], and its subsequent environmental and biological behavior. The quantitative evidence below confirms that this compound occupies a unique chemical space defined by its specific substitution pattern, which is essential for precise analytical and metabolic investigations.

Quantitative Differentiation Guide for S-Ethyl (3-hydroxypropyl)propylthiocarbamate (CAS 65109-70-8) Procurement


Reduced Lipophilicity vs. Non-Hydroxylated Thiocarbamate Herbicides

The introduction of the 3-hydroxypropyl group significantly reduces the compound's lipophilicity compared to its parent herbicide, EPTC (S-ethyl dipropylthiocarbamate), and other non-hydroxylated thiocarbamates. This is a key differentiator for environmental fate studies and ADMET predictions. [1]

Environmental Fate ADMET Prediction Xenobiotic Metabolism

Unique Hydrogen Bond Donor Capability Alters Physicochemical Profile vs. EPTC and Butylate

The 3-hydroxypropyl group confers a hydrogen bond donor capability that is absent in non-hydroxylated thiocarbamate herbicides like EPTC and butylate. This is a fundamental and quantifiable structural differentiator that impacts its physicochemical properties.

Physicochemical Property Formulation Science QSAR Modeling

Structural Isomerism: Quantitative Physicochemical Differences vs. 2-Hydroxypropyl Analog

The position of the hydroxyl group on the propyl chain creates a distinct structural isomer, S-Ethyl (2-hydroxypropyl)propylthiocarbamate (CAS 65109-69-5). This subtle difference results in quantifiable variations in computed properties, underscoring the need for precise sourcing. [1]

Metabolite Identification Analytical Chemistry Structural Isomer Differentiation

Predicted Biodegradation Profile Suggests Distinct Environmental Fate

Computational models predict that the target compound is 'Ready biodegradable', a classification that distinguishes it from many non-hydroxylated thiocarbamates which are often associated with soil persistence concerns and accelerated degradation in conditioned soils. [1]

Environmental Persistence Biodegradation Ecotoxicology

Optimal Application Scenarios for S-Ethyl (3-hydroxypropyl)propylthiocarbamate (CAS 65109-70-8) Based on Verified Evidence


As a Certified Analytical Reference Standard for EPTC Metabolism and Environmental Fate Studies

This is the primary application. The compound's verified identity as a hydroxylated EPTC metabolite makes it indispensable for developing and validating analytical methods (e.g., LC-MS/MS, GC-MS) to detect and quantify EPTC degradation products in soil, water, and plant tissues. Its distinct physicochemical properties (cLogP, H-bond donor) ensure chromatographic separation from the parent compound and other metabolites. [1]

As a Definitive Compound for Structural Isomer Confirmation in Metabolite Identification

When investigating the metabolism of EPTC or similar thiocarbamates, it is critical to distinguish between isomeric hydroxylated metabolites. This compound serves as the definitive reference standard for the 3-hydroxypropyl isomer, enabling researchers to confirm the exact site of metabolic oxidation through matched retention times and mass spectra, which cannot be achieved with the 2-hydroxypropyl analog. [2]

As a Key Component in Quantitative Structure-Activity Relationship (QSAR) and ADMET Model Training Sets

The quantifiable differences in predicted ADMET properties, such as reduced cLogP (1.8235) and 'Ready biodegradable' classification, compared to non-hydroxylated thiocarbamates make this compound a valuable data point for building or refining computational models that predict the environmental fate and biological behavior of xenobiotics. [3]

For In Vitro Studies Investigating Phase I Xenobiotic Metabolism

This compound can be used as a known metabolite standard in in vitro assays (e.g., using liver microsomes or recombinant enzymes) to study the activity of cytochrome P450 enzymes responsible for the hydroxylation of thiocarbamate herbicides. This application is directly supported by its known role in the metabolic pathway of EPTC. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-Ethyl (3-hydroxypropyl)propylthiocarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.